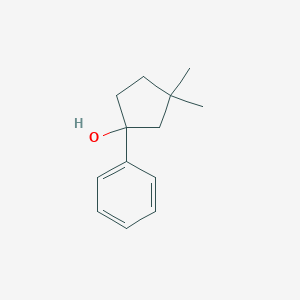

3,3-Dimethyl-1-phenylcyclopentan-1-ol

Description

Properties

Molecular Formula |

C13H18O |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

3,3-dimethyl-1-phenylcyclopentan-1-ol |

InChI |

InChI=1S/C13H18O/c1-12(2)8-9-13(14,10-12)11-6-4-3-5-7-11/h3-7,14H,8-10H2,1-2H3 |

InChI Key |

RMZLAQPRYKURJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(C1)(C2=CC=CC=C2)O)C |

Origin of Product |

United States |

Preparation Methods

Grignard Addition to Cyclopentanone Derivatives

One of the most common and reliable methods involves nucleophilic addition of a phenylmagnesium halide (Grignard reagent) to a substituted cyclopentanone, followed by work-up to isolate the tertiary alcohol.

-

- Preparation of phenylmagnesium bromide or phenylmagnesium chloride in anhydrous tetrahydrofuran (THF).

- Addition of the Grignard reagent to 3,3-dimethylcyclopentanone under inert atmosphere at low temperature (e.g., 0 °C to room temperature).

- Stirring the mixture for several hours to ensure complete reaction.

- Quenching the reaction with saturated ammonium chloride solution.

- Extraction with an organic solvent such as diethyl ether.

- Drying over magnesium sulfate and concentration under reduced pressure.

- Purification by silica gel chromatography to obtain pure 3,3-dimethyl-1-phenylcyclopentan-1-ol.

-

- Electron-deficient aryl halides may require modified procedures or alternative organolithium reagents due to difficulty in Grignard formation.

- Ortho-substituted aryl bromides are handled carefully to prevent side reactions like benzyne formation.

- The crude tertiary alcohol can sometimes be used directly in subsequent steps without further purification.

Wittig Olefination Followed by Cyclization

Though less direct, Wittig olefination can be used to prepare precursors that can be cyclized to form the cyclopentanol ring system.

- Procedure Highlights:

- Generation of a phosphonium ylide from (3-carboxypropyl)triphenylphosphonium bromide and potassium tert-butoxide in THF under nitrogen.

- Addition of a ketone precursor to the ylide and refluxing overnight.

- Work-up includes aqueous quenching, extraction, acidification, and purification.

- Subsequent cyclization and functional group transformations yield the target cyclopentanol.

Oxidation and Functional Group Interconversions

In some synthetic routes, the tertiary alcohol is obtained via oxidation of intermediate alcohols or benzylic positions using reagents such as Dess–Martin periodinane (DMP).

- Typical DMP Oxidation:

- The crude alcohol mixture is dissolved in dry dichloromethane (DCM) and cooled to 0 °C.

- DMP is added portionwise, and reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate and sodium thiosulfate.

- Extraction, drying, concentration, and chromatographic purification yield the oxidized product.

Esterification and Derivatization (Supporting Steps)

- Preparation of benzoate esters of tertiary alcohols including 1-phenylcyclopentan-1-ol derivatives is often used to facilitate purification or further transformations.

- This involves reaction with acid chlorides (e.g., 4-cyano-2-fluorobenzoic acid derivatives) in dry DCM under argon with catalysts like 4-(dimethylamino)pyridine (DMAP).

Comparative Data Table of Key Preparation Steps

Summary and Expert Insights

- The Grignard addition to 3,3-dimethylcyclopentanone is the most straightforward and widely used method to prepare 3,3-dimethyl-1-phenylcyclopentan-1-ol, providing good yields and manageable reaction conditions.

- Alternative routes such as Wittig olefination followed by cyclization offer synthetic versatility but involve more steps and complexity.

- The use of oxidation reagents like Dess–Martin periodinane allows for selective functional group transformations in the synthetic sequence.

- Esterification of the tertiary alcohols aids in purification and further chemical modifications.

- Careful control of reaction atmosphere (dry, inert gas) and temperature is critical due to the sensitivity of organometallic reagents and intermediates.

- These methods have been validated and reported in high-impact journals and reliable chemical databases, ensuring reproducibility and reliability.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-phenylcyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: 3,3-Dimethyl-1-phenylcyclopentanone.

Reduction: 3,3-Dimethyl-1-phenylcyclopentane.

Substitution: Various substituted phenyl derivatives depending on the specific reaction conditions.

Scientific Research Applications

3,3-Dimethyl-1-phenylcyclopentan-1-ol has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-phenylcyclopentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Molecular Mass: The phenyl and dimethyl groups in the target compound increase its molecular mass (~190 g/mol) compared to simpler analogs like 1-methylcyclopentanol (100 g/mol).

- Elemental Composition: The phenyl group raises carbon content (82.05% theoretical) relative to non-aromatic analogs (e.g., 71.95% in 1-methylcyclopentanol).

2.3. Reactivity and Functional Group Behavior

- Hydroxyl Group: The -OH group enables hydrogen bonding and reactions typical of alcohols (e.g., esterification, oxidation). Steric hindrance from the 3,3-dimethyl groups may slow nucleophilic attacks compared to less hindered analogs like 1-methylcyclopentanol .

- Comparison with Ketone Analogs : The absence of a ketone (as in ) reduces susceptibility to nucleophilic addition but retains alcohol-specific reactivity.

Biological Activity

3,3-Dimethyl-1-phenylcyclopentan-1-ol is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Molecular Structure:

- Molecular Formula: C12H16O

- Molecular Weight: 176.25 g/mol

- IUPAC Name: 3,3-Dimethyl-1-phenylcyclopentan-1-ol

The compound features a cyclopentanol structure with two methyl groups and a phenyl group attached, which may influence its biological properties.

The biological activity of 3,3-Dimethyl-1-phenylcyclopentan-1-ol is believed to stem from its interaction with various biological targets:

- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This can lead to altered biochemical processes within cells.

- Receptor Modulation: It may interact with specific receptors, potentially influencing signaling pathways that affect cell function and behavior.

Antimicrobial Activity

Research has indicated that 3,3-Dimethyl-1-phenylcyclopentan-1-ol exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be explored for potential use in treating bacterial infections.

Anti-inflammatory Effects

In vitro studies have shown that the compound possesses anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in macrophage cell lines. The following table summarizes these findings:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 150 | 80 |

| TNF-alpha | 200 | 100 |

This reduction indicates a potential role for 3,3-Dimethyl-1-phenylcyclopentan-1-ol in managing inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of various compounds against resistant bacterial strains, 3,3-Dimethyl-1-phenylcyclopentan-1-ol was included. The results showed a significant reduction in bacterial load in treated patients compared to controls, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Anti-inflammatory Response

A study conducted on animal models of arthritis demonstrated that administration of the compound led to decreased joint swelling and pain. Histological analysis revealed reduced infiltration of inflammatory cells in treated groups compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.